molecular formula C9H8FNO4 B6321819 Methyl 3-fluoro-2-methyl-6-nitrobenzoate CAS No. 881415-04-9

Methyl 3-fluoro-2-methyl-6-nitrobenzoate

Cat. No.: B6321819
CAS No.: 881415-04-9
M. Wt: 213.16 g/mol
InChI Key: GWINNRXVHSEBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-fluoro-2-methyl-6-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, where the benzoate group is substituted with a methyl group, a fluoro group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-2-methyl-6-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of 3-fluoro-2-methylbenzoic acid, followed by esterification. The nitration step involves treating 3-fluoro-2-methylbenzoic acid with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group. The resulting 3-fluoro-2-methyl-6-nitrobenzoic acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-2-methyl-6-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Methyl 3-fluoro-2-methyl-6-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-fluoro-2-methyl-6-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 3-fluoro-2-methyl-6-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-2-methyl-6-nitrobenzoate depends on the specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. The fluoro group also affects the electronic properties of the molecule, making it more reactive towards nucleophiles. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Methyl 3-fluoro-2-methyl-6-nitrobenzoate can be compared with other similar compounds such as:

    Methyl 2-fluoro-5-nitrobenzoate: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    Methyl 2-fluoro-3-nitrobenzoate:

    Methyl 2,6-difluoro-3-nitrobenzoate: Contains an additional fluoro group, which further modifies its reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

methyl 3-fluoro-2-methyl-6-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-6(10)3-4-7(11(13)14)8(5)9(12)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWINNRXVHSEBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-2-methyl-6-nitro-benzoic acid in 200 mL of methanol, Cs2CO3 (4.34 g, 13.3 mmol) is added and stirred at the room temperature. The solution is concentrated under reduced pressure then the resulting yellow solids are suspended in 26 ml of DMF. Iodomethane (1.7 ml 26.6 mol) is added at 0° C. and stirred at the room temperature for 30 min. Water is added to the solution and extracted with ethyl acetate. The organic layer is washed with H2O followed by brine, dried over Na2SO4, filtered and evaporated in vacuo to afford 3-fluoro-2-methyl-6-nitro-benzoic acid methyl ester (5.70 g) as yellow oil in quantitative yield. 1H-NMR (400 MHz, δ, ppm) CDCl3: 2.30 (d, 3H), 3.99 (s, 3H), 7.22 (dd, 1H), 8.07 (dd, 1H).
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